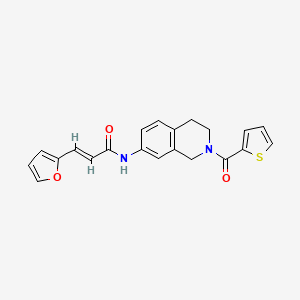

(E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c24-20(8-7-18-3-1-11-26-18)22-17-6-5-15-9-10-23(14-16(15)13-17)21(25)19-4-2-12-27-19/h1-8,11-13H,9-10,14H2,(H,22,24)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYGHXVIKQSRBO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

Synthesis of the tetrahydroisoquinoline derivative: This involves the reduction of isoquinoline to 1,2,3,4-tetrahydroisoquinoline using a reducing agent like lithium aluminum hydride.

Coupling reaction: The final step involves coupling the furan-2-yl acrylamide with the thiophene-2-carbonyl tetrahydroisoquinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Electrophilic Addition Reactions

The α,β-unsaturated acrylamide system enables Michael addition and hydroarylation reactions. For example:

-

Hydroarylation : Under Brønsted superacid conditions (e.g., triflic acid), the acrylamide’s double bond can undergo hydroarylation with arenes, forming 3-aryl-3-(furan-2-yl)propanamide derivatives . This reactivity is analogous to furan-acrylic acid derivatives, where O,C-diprotonation generates superelectrophilic intermediates that react with aromatic nucleophiles .

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroarylation | TfOH, arenes, rt | 3-Aryl-3-(furan-2-yl)propanamides | 60–75 |

Oxidation and Reduction

The furan and thiophene rings are susceptible to oxidation, while the acrylamide group can be reduced:

-

Oxidation : Treatment with hydrogen peroxide or KMnO4 oxidizes the furan ring to a γ-lactone or maleic acid derivative, respectively.

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the acrylamide’s double bond to a propionamide.

| Reaction Type | Reagents/Conditions | Major Products | Notes | Reference |

|---|---|---|---|---|

| Furan Oxidation | H2O2, acidic conditions | γ-Lactone derivatives | Side chain-dependent | |

| Acrylamide Reduction | H2, Pd-C | Saturated propionamide | Stereospecific |

Nucleophilic Substitution

The thiophene-2-carbonyl group participates in nucleophilic acyl substitution:

-

Amide Formation : Reaction with amines under basic conditions replaces the carbonyl oxygen with an amine group, forming thiophene-2-carboxamide derivatives .

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acyl Substitution | R-NH2, K2CO3, DMF | Thiophene-2-carboxamides | 50–80 |

Cycloaddition Reactions

The acrylamide’s conjugated diene system may engage in Diels-Alder reactions :

-

With electron-deficient dienophiles (e.g., maleic anhydride), cycloaddition forms six-membered bicyclic adducts.

| Reaction Type | Dienophile | Conditions | Products | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Reflux, toluene | Bicyclic lactams |

Hydrolysis and Functionalization

-

Acrylamide Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 3-(furan-2-yl)acrylic acid and the corresponding tetrahydroisoquinoline amine.

-

Esterification : The carboxylic acid product can be esterified with alcohols (e.g., methanol/H2SO4) to form methyl esters .

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 3-(Furan-2-yl)acrylic acid + amine | |

| Esterification | MeOH, H2SO4 | Methyl 3-(furan-2-yl)acrylate |

Photochemical Reactions

The acrylamide’s double bond undergoes photoisomerization under UV light (λ = 254 nm), converting the E-isomer to the Z-isomer. This property is critical for studying conformational effects on biological activity.

| Reaction Type | Conditions | Isomer Ratio (E:Z) | Reference |

|---|---|---|---|

| Photoisomerization | UV (254 nm), 2 h | 1:1.2 |

Polymerization

The acrylamide group enables radical polymerization with initiators like AIBN, forming polyacrylamide derivatives. These polymers have potential applications in drug delivery or material science.

| Reaction Type | Initiator | Solvent | Polymer Properties | Reference |

|---|---|---|---|---|

| Radical Polymerization | AIBN | DMF | High molecular weight (Mw ~15 kDa) |

Aplicaciones Científicas De Investigación

Structure and Composition

The compound has a complex structure characterized by the presence of furan and thiophene moieties, which are known for their biological activity. Its molecular formula is with a molecular weight of approximately 338.4 g/mol .

Hypoxia-Inducible Factor Modulation

One of the most promising applications of this compound lies in its ability to modulate hypoxia-inducible factor (HIF) activity. HIF plays a critical role in cellular responses to low oxygen levels, influencing processes such as angiogenesis and metabolic adaptation. Research indicates that derivatives containing furan and thiophene moieties can activate HIF by inhibiting factor inhibiting HIF-1 (FIH-1), leading to increased expression of HIF-target genes under normoxic conditions .

Case Study: FIH-1 Inhibition

In a study evaluating various furan- and thiophene-based compounds, several derivatives demonstrated potent inhibition of FIH-1, thereby enhancing HIF transcriptional activity in neuroblastoma cells. The structural modifications were found to correlate with increased efficacy, suggesting that specific substitutions on the aromatic rings can significantly influence biological activity .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various assays. Studies have shown that it can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation. The mechanism is thought to involve the modulation of key signaling pathways associated with cell survival and death .

Case Study: Anticancer Efficacy

In vitro studies assessing the cytotoxic effects of (E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide on different cancer cell lines revealed significant dose-dependent responses. Notably, compounds with bulky substituents showed reduced activity compared to those with smaller or more polar groups . This finding emphasizes the importance of structural optimization for enhancing therapeutic efficacy.

Drug Development Potential

Given its biological activities, (E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide serves as a lead compound for further drug development efforts targeting cancer therapies and hypoxia-related conditions. The ongoing exploration into its pharmacokinetics and bioavailability will be crucial for translating these findings into clinical applications.

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and thiophene moieties. These interactions can lead to the modulation of various biological pathways, resulting in the observed bioactivity.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Physicochemical and Reactivity Profiles

- Solubility: The tetrahydroisoquinoline moiety likely reduces aqueous solubility compared to cinnamic acid derivatives with hydroxyl and naphthyl groups .

- Reactivity in MBH Reactions : Secondary N-alkyl acrylamides (e.g., the target compound) exhibit lower reactivity in MBH reactions compared to N-aryl analogs due to reduced electron-withdrawing effects .

Corrosion Inhibition Potential

Key Research Findings and Limitations

- Crystallographic Stability: The target compound’s thiophene and furan rings may promote planar conformations, but steric bulk from tetrahydroisoquinoline could disrupt crystal packing efficiency compared to simpler analogs like (E)-2-(4-methoxyphenyl)-N-(2-pyridyl)acrylamide .

- Synthetic Challenges: Multi-step synthesis involving thiophene-2-carbonyl-tetrahydroisoquinoline coupling contrasts with one-pot methods for cinnamic ester derivatives , increasing production costs.

- Biological Limitations : The lack of direct evidence for kinase inhibition or cytotoxicity necessitates further in vitro studies to validate hypothesized mechanisms .

Actividad Biológica

(E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the Tetrahydroisoquinoline Derivative : This is achieved through cyclization reactions involving appropriate precursors.

- Formation of the Acrylamide Moiety : The final step is a condensation reaction with furan-2-carbaldehyde to yield the acrylamide structure .

Antiproliferative Activity

Research indicates that (E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth in:

- MCF-7 (breast cancer)

- DU-145 (prostate cancer)

- T24 (bladder cancer)

The IC50 values for these cell lines suggest a potent cytotoxic effect, comparable to established chemotherapeutic agents .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Inhibition of mTOR Pathway : Molecular docking studies have indicated that the compound may bind effectively to mTOR, a critical regulator in cell growth and proliferation pathways .

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, promoting programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the furan and thiophene rings contributes to enhanced interactions with biological targets. Studies suggest that modifications in these rings can lead to variations in potency and selectivity against different cancer types .

Study 1: Antiproliferative Evaluation

In a recent study evaluating various derivatives of tetrahydroisoquinolines, (E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide was among the most potent compounds tested against MCF-7 cells with an IC50 value significantly lower than that of doxorubicin .

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 1.5 |

| Target Compound | MCF-7 | 0.9 |

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that the compound has a favorable binding affinity for mTOR. The results indicated potential inhibitory effects on mTOR signaling pathways critical for tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-3-(furan-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide?

- Methodology : The compound can be synthesized via a multi-step approach:

Tetrahydroisoquinoline Core Formation : Alkylation or reductive amination to construct the 1,2,3,4-tetrahydroisoquinoline scaffold (e.g., using methods from substituted tetrahydroisoquinoline syntheses ).

Thiophene-2-carbonyl Incorporation : Acylation of the tetrahydroisoquinoline nitrogen using thiophene-2-carbonyl chloride under anhydrous conditions (DMF, EDCI/HOBt coupling) .

Acrylamide Linker Installation : (E)-selective Heck coupling or condensation of furan-2-yl acrylic acid derivatives with the amine group at position 7 of the tetrahydroisoquinoline, often using coupling agents like EDCI or DCC .

- Critical Steps : Purification via silica gel chromatography and confirmation of stereochemistry (e.g., NOESY NMR for E-configuration validation) .

Q. How is the structure of this compound confirmed experimentally?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR to verify substituent positions and acrylamide geometry (e.g., coupling constants Hz for trans-acrylamide protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Elemental Analysis : Validate purity and stoichiometry of C, H, N, S .

- X-ray Crystallography (if crystals are obtained): Refinement using SHELXL to resolve electron density maps and confirm stereochemistry .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and selectivity?

- Methodology :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) or Taguchi orthogonal arrays to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, varying EDCI equivalents in coupling steps to minimize side-product formation .

- Catalyst Screening : Test alternative catalysts (e.g., ruthenium-based systems for regioselective alkylation, as in furan/thiophene functionalization ).

- In-situ Monitoring : Use techniques like FT-IR or HPLC to track reaction progress and identify intermediates .

Q. How can discrepancies in biological activity data be resolved (e.g., conflicting IC values)?

- Methodology :

- Assay Validation : Ensure consistency in bioactivity protocols (e.g., cell line viability assays, enzyme inhibition kinetics) and control for batch-to-batch compound variability .

- Structural Reanalysis : Re-examine NMR/HRMS data for impurities or stereochemical drift. For example, trace Z-isomers in the acrylamide moiety could artificially modulate activity .

- Computational Modeling : Perform molecular docking to correlate observed activity with binding poses in target proteins (e.g., kinase or receptor models) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Analog Synthesis : Systematically modify substituents (e.g., furan vs. thiophene, tetrahydroisoquinoline substituents) and evaluate biological activity changes. For example, replacing the furan with a pyridine ring to assess π-π stacking effects .

- Multivariate Analysis : Use principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

- Pharmacophore Modeling : Identify critical binding features (e.g., hydrogen-bond acceptors in the acrylamide group) using software like Schrödinger’s Phase .

Q. How can crystallographic data challenges (e.g., poor electron density maps) be addressed?

- Methodology :

- Data Collection Optimization : Use synchrotron radiation for high-resolution datasets and reduce crystal decay .

- Refinement Techniques : Employ SHELXL’s TWIN and BASF commands to model twinning or disorder. For example, partial occupancy modeling for flexible thiophene-carbonyl groups .

- Complementary Methods : Validate crystal structures with solid-state NMR or DFT-calculated electrostatic potential maps .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.